(RS)-3-benzyl-2,2-dichlorocyclobutanone
Description
(RS)-3-Benzyl-2,2-dichlorocyclobutanone is a halogenated cyclobutanone derivative characterized by a four-membered cyclobutanone ring substituted with a benzyl group at position 3 and two chlorine atoms at position 2. The "(RS)" designation indicates a racemic mixture of enantiomers, where the stereocenter at the benzyl-substituted carbon (C3) exists in both R and S configurations. The dichloro substitution at C2 introduces steric hindrance and electronic effects, influencing reactivity and stability .
Properties
Molecular Formula |
C11H10Cl2O |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
3-benzyl-2,2-dichlorocyclobutan-1-one |
InChI |
InChI=1S/C11H10Cl2O/c12-11(13)9(7-10(11)14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
WSQWXNWTTOLSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1=O)(Cl)Cl)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables: Comparative Analysis of Key Properties
Table 1: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP (Octanol-Water) |
|---|---|---|---|
| This compound | 267.15 | 98–102 | 2.8 |
| 3-Phenyl-2,2-dichlorocyclobutanone | 225.08 | 105–107 | 2.1 |
| 2,2-Dichlorocyclobutanone | 155.98 | 56–58 | 1.3 |
Table 2: Reactivity in Nucleophilic Addition
| Compound | Reaction with PhMgBr (Half-life, min) | Yield of Alcohol Product (%) |
|---|---|---|
| This compound | 12.5 | 88 |
| 3-Benzyl-2-chlorocyclobutanone | 22.3 | 72 |
| 2,2-Dibromocyclobutanone | 8.9 | 94 |
Research Findings and Reactivity Profiles
- Synthetic Utility: The dichloro substitution in this compound facilitates ring-opening reactions with nucleophiles, yielding bicyclic or linear products depending on conditions .
- Biological Activity : Compared to phenyl-substituted analogues, the benzyl group enhances membrane permeability, making the compound a candidate for CNS-targeted prodrugs .
- Stability : The compound degrades 30% faster under basic conditions than its dibromo counterpart, attributed to Cl’s poorer leaving-group ability .
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